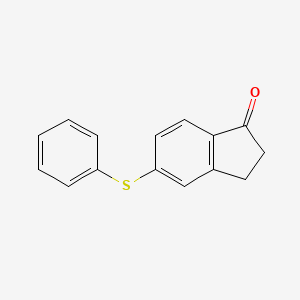

5-Phenylsulfanyl-indan-1-one

Descripción

Contextualization within Indanone Chemistry: A Privileged Scaffold in Organic Synthesis

The indanone core, specifically 1-indanone (B140024), is a bicyclic ketone that is widely recognized as a "privileged scaffold" in chemistry. chemicalbook.comwikipedia.org This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of bioactive compounds. chemicalbook.commolbase.com The structural rigidity and synthetic accessibility of the indanone skeleton make it a frequent component in the design of molecules for medicinal chemistry. chemicalbook.com

The synthesis of 1-indanone derivatives has been a subject of extensive research for nearly a century. nih.gov A common and effective method for their preparation is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids. wikipedia.orgnih.gov Other synthetic routes include the Nazarov cyclization and various condensation reactions that take advantage of the reactive methylene (B1212753) hydrogens adjacent to the carbonyl group. chemicalbook.comnih.gov

Derivatives of 1-indanone have been investigated for a vast array of biological activities. nih.gov Research has demonstrated their potential as antiviral, antibacterial, anti-inflammatory, and anticancer agents. chemicalbook.comnih.gov Furthermore, specific indanone-based structures are explored for applications in treating neurodegenerative conditions like Alzheimer's disease. chemicalbook.comnih.gov The well-known drug Donepezil, used for Alzheimer's treatment, features a related indane structure, highlighting the therapeutic relevance of this chemical class. wikipedia.orgmolbase.com

Table 1: Investigated Biological Activities of Indanone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | chemicalbook.com |

| Antiviral | chemicalbook.comnih.gov |

| Antibacterial | chemicalbook.comnih.gov |

| Anti-inflammatory | chemicalbook.com |

| Antimalarial | chemicalbook.com |

| Anticonvulsant | chemicalbook.com |

| Alzheimer's Disease Treatment | chemicalbook.comnih.gov |

Significance of the Phenylsulfanyl Moiety in Contemporary Organic Chemistry

The phenylsulfanyl group (C₆H₅S-), also known as the phenylthio group, is an organosulfur moiety that imparts specific chemical and physical properties to a molecule. The presence of the sulfur atom, with its available lone pairs and ability to participate in various bonding interactions, makes this group significant in both synthetic and medicinal chemistry.

In organic synthesis, the phenylsulfanyl group is a versatile functional handle. It can be introduced into molecules through various methods, such as the reaction of a thiophenol with a suitable electrophile. The resulting thioether can then undergo further transformations. For example, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) or sulfone (phenylsulfonyl group), expanding the synthetic possibilities. chemicalbook.com

From a medicinal chemistry perspective, the incorporation of a phenylsulfanyl group can influence a compound's biological activity. This is often attributed to its ability to alter lipophilicity, engage in hydrogen bonding or other non-covalent interactions with biological targets, and participate in metabolic processes. While direct studies on the biological role of 5-phenylsulfanyl-indan-1-one are not widely published, the combination of this moiety with other heterocyclic systems, such as thiazoles, has been explored for developing agents with antimicrobial activity. The related phenylsulfonyl group (C₆H₅SO₂-) is also a key component in a variety of biologically active compounds, including anti-inflammatory and anticancer agents, further underscoring the importance of sulfur-containing phenyl groups in drug discovery.

Table 2: Physicochemical Data for this compound (Predicted)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂OS | - |

| Molecular Weight | 240.32 g/mol | - |

| XLogP3-AA | 3.6 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Note: The physicochemical properties listed are computationally predicted, as extensive experimental data is not publicly available. These values serve as an estimation for research purposes.

Overview of Research Trajectories for this compound and Related Structures

Given the established importance of the indanone scaffold and the phenylsulfanyl moiety, research trajectories for this compound can be logically inferred. These pathways focus on synthesis, structural characterization, and the exploration of potential applications, particularly in medicinal chemistry.

The primary research direction involves the synthesis of this compound and its derivatives. This would likely involve multi-step synthetic sequences, potentially starting from a substituted phenylpropionic acid followed by cyclization, or by introducing the phenylsulfanyl group onto a pre-existing indanone ring. Subsequent derivatization could involve modifications at the ketone, the aromatic ring, or the methylene group adjacent to the carbonyl, creating a library of related compounds for further study.

A second key area of research is the detailed structural and spectroscopic analysis of these molecules. Techniques such as X-ray crystallography would be crucial for determining the precise three-dimensional structure and conformation in the solid state. Spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared) spectroscopy, would confirm the molecular structure and provide insights into the electronic environment of the molecule.

The ultimate goal of much of this research would be to evaluate the biological activity of this compound and its analogues. Drawing from the known properties of indanones and organosulfur compounds, screening programs would likely investigate their potential as anticancer, antimicrobial, or anti-inflammatory agents. chemicalbook.comnih.gov This involves in vitro assays to determine efficacy against specific cell lines or microbial strains, establishing a foundation for potential future therapeutic development.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H12OS |

|---|---|

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

5-phenylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H12OS/c16-15-9-6-11-10-13(7-8-14(11)15)17-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2 |

Clave InChI |

OVSDZQOMGKFABY-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)C2=C1C=C(C=C2)SC3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 5 Phenylsulfanyl Indan 1 One and Its Analogues

Direct Synthesis Strategies of 5-Phenylsulfanyl-indan-1-one

The most direct route to this compound involves the intramolecular cyclization of a precursor that already contains the phenylsulfanyl moiety attached to the phenyl ring. This strategy streamlines the synthesis by forming the indanone ring on a pre-functionalized arene. A key example of this approach is the intramolecular Friedel-Crafts acylation of 3-(4-(phenylthio)phenyl)propanoic acid. In this reaction, the carboxylic acid is typically converted to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst to form the five-membered ketone ring.

This method's success is contingent on the stability of the phenylsulfanyl group under the strongly acidic conditions of the Friedel-Crafts reaction. The choice of Lewis acid and reaction conditions is crucial to prevent undesired side reactions, such as cleavage of the thioether bond.

Precursor-Based Approaches to Indanone Scaffold Formation (e.g., via Intramolecular Friedel-Crafts Acylation)

The formation of the indanone scaffold is a fundamental step in the synthesis of many derivatives, including this compound. The most common and well-established method for this transformation is the intramolecular Friedel-Crafts acylation. wikipedia.orgmt.comkhanacademy.orgorganic-chemistry.org This reaction typically starts from 3-arylpropanoic acids or their corresponding acyl chlorides. nih.gov

The direct cyclization of 3-arylpropanoic acids requires strong acids like polyphosphoric acid or methanesulfonic acid at high temperatures. nih.gov A more common approach involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent intramolecular acylation is then promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnih.gov This "two-step" process, while generating more waste, is often more efficient than the direct cyclization of the acid. nih.gov

Various Lewis acids have been employed to catalyze this cyclization, each with its own advantages. Niobium pentachloride (NbCl₅), for instance, has been used as a catalyst for a one-step synthesis from aromatic substrates and 3,3-dimethylacrylic acid. nih.govbeilstein-journals.org Metal triflates have also been shown to be effective catalysts, particularly in combination with modern heating techniques. nih.gov

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 3-Phenylpropanoic acid | 1. SOCl₂ 2. AlCl₃ | 1-Indanone (B140024) | High | nih.gov |

| 3-(m-Chlorophenyl)propanoic acid | 1. Malonyl chloride 2. ZnCl₂ | 5-Chloro-1-indanone | 75-80% | nih.govbeilstein-journals.org |

| Aromatic Substrate + 3,3-Dimethylacrylic acid | NbCl₅ | 1-Indanone derivative | up to 78% | nih.govbeilstein-journals.org |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 5,7-Dimethoxy-1-indanone | 95% | beilstein-journals.org |

Strategies for Introducing the Phenylsulfanyl Moiety onto Indanone Structures (e.g., Nucleophilic Substitution)

Once the indanone scaffold is formed, the phenylsulfanyl group can be introduced at the 5-position. This is typically achieved by starting with a 5-halo-indan-1-one, such as 5-bromo- or 5-chloro-1-indanone. Two primary strategies are employed for this C-S bond formation: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution involves the direct reaction of a 5-halo-indan-1-one with a sulfur nucleophile, such as thiophenol or its corresponding thiolate salt. dalalinstitute.comnih.gov For this reaction to proceed, the aromatic ring must be sufficiently activated by electron-withdrawing groups. The ketone group at the 1-position of the indanone provides some activation, which can be enhanced by other substituents or by using strong reaction conditions. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are a more versatile and widely used method for forming aryl thioether bonds. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig or Suzuki-Miyaura couplings, are particularly effective. nih.govresearchgate.net In a typical procedure, a 5-bromo-indan-1-one can be coupled with thiophenol in the presence of a palladium catalyst, a suitable ligand, and a base to afford this compound in good yields. nih.govresearchgate.net Copper-catalyzed Ullmann-type couplings are also a viable alternative for this transformation. chemrxiv.orgnih.gov

| Indanone Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| 5-Halo-1-indanone | Thiophenol/Thiolate | Base (e.g., K₂CO₃), DMAc | This compound | nih.gov |

| 5-Bromo-1-indanone | Phenylboronic acid (as a surrogate) | Pd(dppf)Cl₂, K₂CO₃ | 5-Phenyl-1-indanone | nih.gov |

| 4-Bromo-2-methylindan-1-one | Phenylboronic acid | Pd(OAc)₂, Base | 4-Phenyl-2-methylindan-1-one | researchgate.net |

Catalytic Approaches in the Synthesis of this compound and its Derivatives (e.g., Transition Metal-Catalyzed Reactions)

Transition metal catalysis plays a crucial role in both the formation of the indanone skeleton and the introduction of the phenylsulfanyl group. rsc.orgresearchgate.net Recent advances have focused on developing more efficient and selective catalytic systems.

For the construction of the indanone core, rhodium-catalyzed annulation reactions have been developed. For example, rhodium catalysts can promote the direct insertion of ethylene into C-C bonds of 1-indanones to create larger ring systems, showcasing the power of transition metals to activate otherwise inert bonds. nih.gov Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another powerful method for synthesizing indanones. organic-chemistry.org

In the context of C-S bond formation, palladium-catalyzed cross-coupling reactions remain the state-of-the-art. nih.gov Catalytic systems often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand. Ligand-free palladium systems have also been developed, offering a simpler and more cost-effective approach. researchgate.net Copper and nickel complexes are also effective catalysts for C-S cross-coupling reactions, providing alternatives to palladium-based systems. chemrxiv.orgnih.gov

| Reaction Type | Metal Catalyst | Substrates | Key Features | Reference(s) |

| Annulation | Rhodium | 1-Indanone, Ethylene/Alkynes | C-C bond activation, Ring expansion | nih.gov |

| Annulation | Palladium | o-Allylbenzamides, Arylboronic acids | Reductive cyclization | organic-chemistry.org |

| C-S Cross-Coupling | Palladium | 5-Bromo-1-indanone, Thiophenol | High efficiency, Ligand-free options available | nih.govresearchgate.net |

| C-S Cross-Coupling | Copper | 2-Alkynyl phenols, Thiols | Mild conditions, Inexpensive catalyst | nih.gov |

Modern and Sustainable Synthetic Techniques for Indanone-Based Compounds (e.g., Microwave-Assisted Synthesis, Solvent-Free Methods)

In line with the principles of green chemistry, modern synthetic methods such as microwave-assisted synthesis and solvent-free reactions are increasingly being applied to the synthesis of indanones. tsijournals.comnih.govtsijournals.comjocpr.commdpi.comrsc.org

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many organic transformations, including the synthesis of indanones. nih.gov For example, microwave-assisted Friedel-Crafts acylations can often be completed in minutes rather than hours, reducing energy consumption and the potential for side reactions. rsc.org Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, can also be efficiently promoted by microwave heating. rsc.org

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. mdpi.comrsc.org By eliminating the need for a solvent, these methods reduce waste and can simplify product purification. Zinc-mediated Friedel-Crafts acylation under solvent-free microwave irradiation has been reported as an efficient method for preparing acylated aromatic compounds. organic-chemistry.org Similarly, solvent-free additions of nucleophiles like indoles to aldehydes have been achieved, showcasing the potential for these techniques in complex molecule synthesis. mdpi.com

| Technique | Reaction | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Friedel-Crafts Acylation | Rapid reaction times, Improved yields | organic-chemistry.orgrsc.org |

| Microwave-Assisted Synthesis | Multicomponent Reactions | High efficiency, Step economy | nih.govrsc.org |

| Solvent-Free Synthesis | Friedel-Crafts Acylation | Reduced waste, Simplified workup | organic-chemistry.org |

| Solvent-Free Synthesis | Addition Reactions | Environmentally benign, High atom economy | mdpi.comrsc.org |

Elucidation of Reaction Mechanisms in the Chemistry of 5 Phenylsulfanyl Indan 1 One

Fundamental Organic Reaction Mechanisms Pertaining to Indanone Chemistry

The reactivity of the indanone core is dictated by the interplay between its aromatic ring, the cyclopentanone (B42830) moiety, and the activating carbonyl group. This structure is amenable to several fundamental organic reaction mechanisms.

Nucleophilic Substitution: Nucleophilic substitution reactions can occur at the sp3-hybridized carbon atom alpha to the carbonyl group (C2). The carbonyl group enhances the acidity of the α-protons, facilitating the formation of an enolate ion upon treatment with a base. This enolate is a potent nucleophile that can react with various electrophiles. Conversely, the α-carbon itself can be an electrophilic center for substitution if it bears a suitable leaving group. This reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile, which leads to an inversion of stereochemistry if the carbon is a stereocenter. organic-chemistry.orgbyjus.com

The aromatic ring of the indanone can also undergo nucleophilic aromatic substitution (SNAr), particularly if it is substituted with strong electron-withdrawing groups and contains a good leaving group (like a halogen). The electron-withdrawing effect of the indanone's carbonyl group activates the ring, making it more susceptible to attack by strong nucleophiles. The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. latech.edu

Electrophilic Addition: While the benzene (B151609) ring of indanone undergoes electrophilic substitution, the carbon-carbon double bond in unsaturated derivatives, such as indenones, readily undergoes electrophilic addition. wikipedia.org The mechanism is initiated by the attack of the π electrons of the double bond on an electrophile (E+), forming a carbocation intermediate. lumenlearning.comyoutube.com This intermediate is then attacked by a nucleophile. In the case of halogen addition to indenone, the reaction can proceed through a bridged halonium ion, which typically results in anti-addition, leading to the formation of trans-dihalides. acs.org The presence of the electron-withdrawing keto group can influence the stability and reactivity of the intermediate cation.

Mechanistic Pathways for the Formation of the Indanone Ring System

The construction of the fused bicyclic indanone skeleton is most commonly achieved through intramolecular cyclization reactions, primarily the Friedel-Crafts acylation and the Nazarov cyclization.

Intramolecular Friedel-Crafts Acylation: This is one of the most prevalent methods for synthesizing 1-indanones. rsc.orgresearchgate.net The reaction typically starts from a 3-arylpropionic acid or its more reactive derivative, a 3-arylpropionyl chloride. beilstein-journals.orgorganic-chemistry.org In the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid - PPA), an electrophilic acylium ion is generated. sigmaaldrich.combyjus.com This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The subsequent loss of a proton re-aromatizes the ring, yielding the final 1-indanone (B140024) product. sigmaaldrich.combyjus.com The reaction is generally regioselective, with the cyclization occurring at the position on the aromatic ring that is electronically and sterically most favorable.

Nazarov Cyclization: The Nazarov cyclization is a powerful method for forming five-membered rings, including the cyclopentanone ring of the indanone system. organic-chemistry.orgwikipedia.org The reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone precursor. wikipedia.orgillinois.edulongdom.org For indanone synthesis, the substrate is typically an aryl vinyl ketone that can isomerize or react to form a cross-conjugated dienone system. The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which generates a pentadienyl cation. illinois.edulongdom.org This cation then undergoes a thermally allowed, stereospecific conrotatory ring closure to form an oxyallyl cation intermediate. longdom.org Subsequent elimination of a proton, followed by tautomerization, affords the cyclopentenone ring fused to the aromatic system. wikipedia.org

| Reaction | Typical Precursor | Key Intermediate | Driving Force | References |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acid/Chloride | Acylium Ion | Formation of a stable aromatic ketone | researchgate.netbeilstein-journals.orgsigmaaldrich.combyjus.com |

| Nazarov Cyclization | Aryl Vinyl Ketone / Divinyl Ketone | Pentadienyl Cation | 4π Electrocyclic Ring Closure | organic-chemistry.orgwikipedia.orgillinois.edulongdom.org |

Mechanistic Insights into Reactions Involving the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group at the 5-position significantly influences the reactivity of the indanone molecule.

Oxidation and Desulfonylation: The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, typically using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding phenylsulfinyl (sulfoxide) or phenylsulfonyl (sulfone) derivatives.

The resulting phenylsulfonyl group is a strong electron-withdrawing group and can be removed via reductive desulfonylation. This cleavage of the C-S bond is typically achieved with reducing agents like sodium amalgam, samarium(II) iodide, or tributyltin hydride. wikipedia.orgnih.gov The mechanism often involves a single-electron transfer (SET) from the reducing agent to the sulfone. wikipedia.org This forms a radical anion, which then fragments to yield a sulfinate anion and an aryl radical. The aryl radical is then reduced further and protonated to replace the sulfonyl group with a hydrogen atom. wikipedia.orgacs.orgresearchgate.net This two-step oxidation/desulfonylation sequence provides a method to temporarily use the directing and activating effects of the sulfur group before removing it.

Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysis is paramount in controlling the efficiency, regioselectivity, and stereoselectivity of reactions involving indanones.

Acid Catalysis: Both Brønsted and Lewis acids are fundamental catalysts for the formation of the indanone ring. rsc.org In Friedel-Crafts acylations, Lewis acids like AlCl₃ or NbCl₅ activate the acyl chloride, while Brønsted acids like PPA or triflic acid protonate carboxylic acids to facilitate the formation of the key acylium ion intermediate. researchgate.netorganic-chemistry.org The concentration and type of acid can dramatically alter the reaction pathway. For instance, in the PPA-mediated reaction of certain arenes with α,β-unsaturated acids, high PPA concentrations favor a Friedel-Crafts acylation mechanism, while lower concentrations can switch the mechanism to a Michael addition pathway, leading to different regioisomers of the final indanone product. d-nb.info

Transition Metal Catalysis: A wide array of transition metals (e.g., Cu, Sc, Pd, Rh, Ni) catalyze diverse transformations in indanone chemistry. Copper(II) triflate has been shown to catalyze the Nazarov cyclization, and in tandem with a fluorinating agent, can produce fluorinated indanones with high diastereoselectivity. beilstein-journals.orgacs.org Chiral copper(II) complexes can render this process enantioselective. acs.orgnih.gov Palladium catalysts are employed in carbonylative cyclizations of unsaturated aryl iodides to form the indanone ring. rsc.org

| Catalyst Type | Example Catalyst | Reaction / Role | Mechanistic Impact | References |

|---|---|---|---|---|

| Brønsted Acid | Polyphosphoric Acid (PPA) | Indanone Synthesis (Friedel-Crafts) | Generates acylium ion; concentration can switch reaction pathway. | d-nb.info |

| Lewis Acid | Cu(OTf)₂ | Nazarov Cyclization | Activates dienone to form pentadienyl cation. | beilstein-journals.orgacs.org |

| Lewis Acid | Sc(OTf)₃ | Indanone synthesis from Meldrum's acids | Catalyzes cyclization. | beilstein-journals.org |

| Transition Metal | Palladium Complexes | Carbonylative Cyclization | Catalyzes CO insertion and ring closure. | rsc.org |

| Transition Metal | Chiral Cu(II) Complex | Asymmetric Nazarov Cyclization | Controls stereochemistry of the conrotatory ring closure. | acs.orgnih.gov |

Stereochemical Aspects and Rearrangements in 5-Phenylsulfanyl-indan-1-one Synthesis

Stereochemical Aspects: While this compound itself is achiral, substitution at the C2 or C3 positions of the cyclopentanone ring can create one or more stereocenters. Controlling the stereochemistry of these centers is a significant aspect of modern indanone synthesis. Asymmetric catalysis is the most powerful tool for achieving this control. For example, enantioselective synthesis of chiral 3-aryl-1-indanones can be achieved through rhodium-catalyzed asymmetric intramolecular 1,4-additions. The use of chiral ligands on the metal catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer. Similarly, catalytic stereoselective Nazarov cyclizations can create two new stereocenters with high diastereoselectivity, which can be controlled by the choice of a chiral catalyst. acs.orgacs.orgnih.gov

Rearrangements: The indanone skeleton and its derivatives can undergo several types of molecular rearrangements, often under acidic conditions. One of the most notable is the Beckmann rearrangement . scielo.brsemanticscholar.orgkoreascience.kr The oxime derived from 1-indanone, upon treatment with acids like PPA or aluminum chloride, can rearrange to form a seven-membered lactam (3,4-dihydroquinolin-2(1H)-one). koreascience.kracs.orgnih.gov The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted d-nb.infoacs.org-shift of the group anti-periplanar to the departing water molecule, leading to a ring expansion. scielo.br The stereochemistry of the oxime (E/Z) dictates whether the aryl or alkyl portion of the indanone migrates. scielo.br In some cases, unexpected products can arise from competing reaction pathways or further rearrangements. acs.orgnih.gov

Derivatives and Structural Modifications of the 5 Phenylsulfanyl Indan 1 One Scaffold

Synthesis and Characterization of Structural Analogues and Homologues (e.g., Sulfonyl Derivatives, Halogenated Indanones)

The synthesis of structural analogues of 5-phenylsulfanyl-indan-1-one, including sulfonyl and halogenated derivatives, expands the chemical space and allows for the fine-tuning of its physicochemical properties.

Sulfonyl Derivatives: The phenylsulfanyl group can be readily oxidized to the corresponding sulfonyl group, yielding 5-(phenylsulfonyl)-indan-1-one. This transformation significantly alters the electronic properties of the substituent, increasing its electron-withdrawing nature and potential for hydrogen bonding. The synthesis of such sulfonyl derivatives is a common strategy in medicinal chemistry to enhance biological activity or modify pharmacokinetic profiles.

Halogenated Indanones: The introduction of halogen atoms onto the indanone ring system is another common modification. Halogenation can influence the lipophilicity, metabolic stability, and binding interactions of the molecule. For instance, bromination of the indanone core can be achieved under various conditions. While specific examples for the direct halogenation of this compound are not extensively documented, general methods for the synthesis of halogenated 1-indanones are well-established and could likely be adapted. nih.gov

| Derivative Type | General Synthetic Approach | Key Reagents/Conditions | Potential Impact on Properties |

| Sulfonyl Derivatives | Oxidation of the sulfide (B99878) | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Increased polarity, electron-withdrawing character, hydrogen bond acceptor capability |

| Halogenated Indanones | Electrophilic halogenation | Halogenating agents (e.g., NBS, NCS) | Increased lipophilicity, altered metabolic stability, potential for halogen bonding |

Chemical Modifications of the Phenylsulfanyl Moiety (e.g., Oxidation to Sulfones)

The phenylsulfanyl moiety is a key site for chemical modification, with oxidation to sulfoxides and sulfones being the most prominent transformation. This oxidation profoundly impacts the steric and electronic characteristics of the molecule.

The oxidation of the sulfide in this compound to the corresponding sulfone, 5-(phenylsulfonyl)-indan-1-one, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The resulting sulfone group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can lead to significant changes in the molecule's interactions with biological targets. The intermediate sulfoxide (B87167), 5-(phenylsulfinyl)-indan-1-one, can also be isolated under controlled oxidation conditions.

| Modification | Reagents | Product |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂) | 5-(Phenylsulfonyl)-indan-1-one |

Functionalization of the Indanone Ring System (e.g., Alkylation, Arylation, Cyanation)

The indanone ring system presents multiple sites for functionalization, allowing for the introduction of a wide array of substituents through reactions such as alkylation, arylation, and cyanation. These modifications can be directed to either the aromatic ring or the cyclopentanone (B42830) portion of the molecule.

Alkylation and Arylation: The aromatic ring of the indanone scaffold can undergo electrophilic aromatic substitution reactions, though the presence of the deactivating carbonyl group needs to be considered. Friedel-Crafts alkylation and arylation reactions, for instance, could introduce new carbon-carbon bonds. nih.gov More modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could also be employed for the arylation of a suitably functionalized indanone precursor (e.g., a halogenated derivative).

Cyanation: The introduction of a cyano group can serve as a handle for further chemical transformations or as a key pharmacophore itself. Electrophilic cyanation reagents can be used to introduce a nitrile group onto the aromatic ring of the indanone. mdpi.com

Regioselective and Stereoselective Approaches to Derivative Synthesis

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex derivatives of this compound, particularly when introducing multiple substituents or creating chiral centers.

Regioselectivity: The regioselectivity of functionalization on the aromatic portion of the indanone ring is governed by the directing effects of the existing substituents—the phenylsulfanyl group and the annulated cyclopentanone ring. For instance, in electrophilic aromatic substitution reactions, the substitution pattern will be influenced by the interplay of these directing groups. Methodologies have been developed for the regioselective synthesis of indanones that could be applied to control the placement of substituents on derivatives of this compound. nih.govscienceopen.com

Stereoselectivity: The carbonyl group and the adjacent methylene (B1212753) group of the indanone ring are key sites for stereoselective transformations. For example, the reduction of the ketone to a hydroxyl group can generate a new stereocenter. Asymmetric reductions or functionalizations of the α-carbon can lead to the synthesis of enantioenriched indanone derivatives. organic-chemistry.org While the literature on stereoselective synthesis specifically starting from this compound is limited, the principles of stereoselective synthesis of indanones are well-established and could be adapted. nih.gov

Hybrid Structures Incorporating Indanone and Phenylsulfanyl Features

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to create novel structures incorporating the indanone and phenylsulfanyl moieties. This approach aims to leverage the biological activities associated with each component to create compounds with potentially enhanced or novel therapeutic properties.

An example of this approach is the synthesis of aryl pyrazole-indanone hybrids. researchgate.net In these structures, a pyrazole (B372694) ring, another common pharmacophore, is linked to the indanone core. While not directly incorporating a simple phenylsulfanyl group, these hybrids demonstrate the principle of combining the indanone scaffold with other biologically relevant motifs. The synthesis of such hybrid molecules often involves multi-step reaction sequences, starting from functionalized indanones.

The design and synthesis of such hybrid structures represent a promising avenue for the development of new chemical entities with unique biological profiles, building upon the structural foundation of this compound.

Advanced Spectroscopic Analysis for Structural Elucidation of 5 Phenylsulfanyl Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment for 5-Phenylsulfanyl-indan-1-one can be achieved.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aliphatic protons of the indanone ring and the aromatic protons of both the indanone and phenylsulfanyl rings.

¹³C NMR and DEPT: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further distinguishes between CH, CH₂, and CH₃ groups. The ¹³C spectrum of this compound is predicted to show a signal for the carbonyl carbon around 205-207 ppm, along with several signals in the aromatic region (120-160 ppm) and aliphatic region (25-40 ppm). researchgate.net

2D NMR (HMQC): Two-dimensional techniques like the Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlate proton and carbon signals that are directly bonded. This is crucial for definitively assigning which protons are attached to which carbons, confirming the connectivity within the indanone and phenyl rings.

Based on the analysis of similar substituted indanones and aryl sulfides, the following NMR data are predicted for this compound. researchgate.netamazonaws.commdma.ch

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.60 - 7.20 | m | 8H | Aromatic-H |

| 3.10 | t | 2H | -CH₂- |

| 2.70 | t | 2H | -CH₂-CO- |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

|---|---|---|

| 206.0 | C | C=O |

| 155.0 | C | Aromatic-C |

| 140.0 | C | Aromatic-C |

| 135.5 | C | Aromatic-C |

| 133.0 | CH | Aromatic-CH |

| 129.5 | CH | Aromatic-CH |

| 128.0 | CH | Aromatic-CH |

| 126.0 | CH | Aromatic-CH |

| 125.0 | CH | Aromatic-CH |

| 36.5 | CH₂ | -CH₂- |

| 26.0 | CH₂ | -CH₂-CO- |

Predicted in CDCl₃ solvent.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₁₅H₁₂OS), the expected exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentations would likely involve the loss of CO, cleavage of the C-S bond, or rearrangements within the indanone structure, which helps to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 240.06 | [M]⁺, Molecular Ion |

| 212.06 | [M-CO]⁺ |

| 133.04 | [M-C₆H₅S]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ketone in the five-membered ring. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The spectrum will also show characteristic peaks for C=C stretching in the aromatic rings (approx. 1600-1450 cm⁻¹) and a C-S stretching vibration, which is typically weaker and found in the fingerprint region.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings and the carbonyl group in this compound, give rise to characteristic absorptions in the UV-Vis region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic systems and the n → π* transition of the carbonyl group. The presence of the sulfur atom as a heteroatom can also influence the position and intensity of these absorption bands. Analysis of the UV-Vis spectrum for related indanone and thioether compounds suggests where these transitions might occur. nist.govnist.gov

Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~250 | High | π → π* |

| ~290 | Medium | π → π* |

| ~330 | Low | n → π* |

Predicted in a non-polar solvent like hexane or cyclohexane.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur) in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₁₅H₁₂OS). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical Elemental Composition of this compound (C₁₅H₁₂OS)

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 74.97 |

| Hydrogen (H) | 5.03 |

| Oxygen (O) | 6.66 |

Integrated Spectroscopic Approaches for Comprehensive Structural Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is achieved by integrating the data from all methods. For instance, the molecular formula determined by HRMS is confirmed by elemental analysis. The functional groups identified by IR spectroscopy (e.g., the carbonyl group) are corroborated by the ¹³C NMR chemical shift. The molecular framework deduced from 1D and 2D NMR experiments is consistent with the fragmentation patterns observed in mass spectrometry. Finally, X-ray crystallography can provide the ultimate confirmation of the three-dimensional structure. This integrated approach ensures a high degree of confidence in the assigned structure of the synthesized compound.

Theoretical and Computational Chemistry Studies on 5 Phenylsulfanyl Indan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of organic molecules. For 5-Phenylsulfanyl-indan-1-one, DFT calculations are typically performed to optimize the molecular geometry, determine the ground-state energy, and calculate various electronic properties.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), to provide a robust description of the electronic distribution. nih.gov Such calculations can yield a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The energetic properties derived from these calculations, such as the total electronic energy and the heat of formation, are crucial for assessing the molecule's thermodynamic stability. Furthermore, DFT can be used to compute vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the calculated structure. The calculated Mulliken or Natural Bond Orbital (NBO) charges on each atom offer insights into the charge distribution and the polarity of different bonds within the molecule.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Method | B3LYP/6-311++G(d,p) |

| Total Electronic Energy | (Hypothetical Value) |

| Dipole Moment | (Hypothetical Value) |

| C=O Bond Length | (Hypothetical Value) |

| C-S Bond Length | (Hypothetical Value) |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (e.g., HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wuxibiology.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl group, particularly the sulfur atom and the phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient indanone moiety, specifically the carbonyl group and the associated π-system. This distribution suggests that the molecule would act as a nucleophile at the phenylsulfanyl portion and as an electrophile at the indanone core.

Analysis of the HOMO-LUMO gap can predict the electronic absorption properties of the molecule, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | (Hypothetical Value) |

| LUMO | (Hypothetical Value) |

| HOMO-LUMO Gap (ΔE) | (Hypothetical Value) |

Note: The values in this table are hypothetical and intended to illustrate the concept of HOMO-LUMO analysis.

Conformational Analysis and Energetic Stability of Isomers

The flexibility of this compound arises from the non-planar nature of the five-membered ring in the indanone scaffold and the rotational freedom around the C-S single bond. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and to determine their relative energies.

The cyclopentanone (B42830) ring of the indan-1-one moiety can adopt various puckered conformations, such as the envelope and twist forms, to relieve ring strain. Computational methods can be used to calculate the potential energy surface for the interconversion of these conformers and to identify the most stable arrangement.

Table 3: Illustrative Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| A | (Hypothetical Value) | 0.0 (Global Minimum) |

| B | (Hypothetical Value) | (Hypothetical Value) |

| C | (Hypothetical Value) | (Hypothetical Value) |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the reactivity of the carbonyl group in the indanone ring towards nucleophilic addition can be modeled. Calculations can determine the activation energy barrier for the approach of a nucleophile, providing insights into the reaction kinetics. Similarly, reactions at the α-carbon to the carbonyl group, such as enolate formation and subsequent alkylation, can be computationally explored.

The search for transition states is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy of the reaction. uq.edu.au

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Addition | This compound + Nu- | [TS complex] | Adduct | (Hypothetical Value) |

Note: This table presents hypothetical data for an illustrative reaction pathway.

Synthetic Utility and Applications of 5 Phenylsulfanyl Indan 1 One in Organic Chemistry

5-Phenylsulfanyl-indan-1-one as a Versatile Synthetic Building Block for Complex Molecules

The indan-1-one framework is a common structural motif in a variety of biologically active molecules and natural products. As a substituted indanone, this compound possesses several reactive sites that could theoretically be exploited for the synthesis of more complex molecular architectures. The core structure includes:

An aromatic ring that can undergo electrophilic substitution reactions.

A ketone functional group that is reactive towards nucleophiles.

An enolizable α-carbon, allowing for reactions at this position.

A phenylsulfanyl group, which can potentially be modified or used to direct reactivity.

These features suggest that this compound could serve as a starting material for the synthesis of various derivatives. The presence of the sulfur linkage offers a site for potential oxidation to sulfoxides or sulfones, which could in turn be used as leaving groups in substitution or elimination reactions.

Participation in Key Organic Transformations and Cascade Reactions

While no specific examples exist for this compound, the indan-1-one scaffold is known to participate in a range of fundamental organic reactions. It is plausible that this compound could undergo similar transformations:

Mannich Reaction: The enolizable α-protons could react with formaldehyde and a secondary amine to introduce an aminomethyl group.

Aldol Reaction: The ketone could act as either the electrophile or the nucleophile (after deprotonation) in aldol additions and condensations to form β-hydroxy ketones or α,β-unsaturated ketones.

Knoevenagel Reaction: Condensation with active methylene (B1212753) compounds in the presence of a base would likely lead to the formation of a new carbon-carbon double bond at the carbonyl position.

The strategic placement of the phenylsulfanyl group on the aromatic ring could influence the regioselectivity and stereoselectivity of these reactions, although experimental data is required to confirm this.

Contribution to the Development of Novel Synthetic Methodologies

The unique substitution pattern of this compound could make it a candidate for the development of new synthetic methods. For instance, the sulfur atom could be utilized in transition-metal-catalyzed cross-coupling reactions. If the phenyl ring of the phenylsulfanyl group were appropriately substituted, it could participate in intramolecular cyclization reactions to form novel heterocyclic systems.

Exploration in the Synthesis of Advanced Organic Materials and Functional Molecules

The combination of the rigid indanone core and the polarizable phenylsulfanyl group suggests that derivatives of this compound could be investigated for applications in materials science. The aromatic rings and the sulfur atom could impart interesting photophysical or electronic properties. For example, incorporation into larger conjugated systems could lead to materials with potential applications in organic electronics.

Q & A

Basic: What are the recommended synthetic routes for 5-phenylsulfanyl-indan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or thioetherification reactions. For optimization:

- Inert Atmosphere: Use Schlenk lines or gloveboxes to prevent oxidation of sulfur-containing intermediates .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃, FeCl₃) for acylation efficiency, monitoring yields via HPLC .

- Temperature Gradients: Perform reactions at 0°C, room temperature, and reflux (e.g., 80°C) to identify optimal kinetic conditions .

- Work-Up Protocols: Extract with dichloromethane and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with computed chemical shifts (DFT/B3LYP/6-31G*) .

- X-Ray Crystallography: Grow single crystals via slow evaporation (hexane/EtOAc). Resolve the structure using SHELX-97, reporting bond angles and torsion angles .

- Mass Spectrometry: Use ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268.08) and fragmentation patterns .

Advanced: How can mechanistic studies elucidate the role of the phenylsulfanyl group in modulating reactivity?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Computational Modeling: Perform DFT calculations (Gaussian 16) to map transition states and electron density surfaces (e.g., NBO analysis) .

- Trapping Intermediates: Use in-situ IR or quenching experiments with TEMPO to detect radical or carbocationic intermediates .

Advanced: How should researchers address contradictions in catalytic activity data across studies?

Methodological Answer:

- Statistical Meta-Analysis: Apply Cohen’s d to quantify effect sizes and identify outliers in reported turnover frequencies (TOF) .

- Reproducibility Checks: Replicate experiments with standardized reagents and controlled humidity (<10% RH) .

- Error Propagation Analysis: Quantify uncertainties in HPLC calibration curves and NMR integration .

Advanced: What computational strategies are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Solubility Prediction: Use COSMO-RS (via Turbomole) to compute logP and solubility parameters in polar aprotic solvents .

- Thermodynamic Stability: Calculate Gibbs free energy (ΔG) of tautomers using M06-2X/cc-pVTZ .

- ADMET Profiling: Run QSAR models (e.g., SwissADME) to predict bioavailability and cytochrome P450 interactions .

Basic: What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) at −20°C to isolate high-purity crystals .

- Prep-TLC: Employ silica-coated plates with hexane/EtOAc (4:1) for small-scale separations, visualizing spots under UV 254 nm .

- Centrifugal Partition Chromatography: Apply a two-phase solvent system (heptane/ethyl acetate/methanol/water) for non-destructive purification .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins on CM5 chips and measure binding kinetics (kₐₙ, kₒff) at 25°C .

- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor binding poses, validating with mutagenesis data .

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and stoichiometry in PBS buffer (pH 7.4) .

Basic: What protocols ensure the compound’s stability during long-term storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials under argon at −20°C to prevent photodegradation .

- Hygroscopicity: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the sulfanyl group .

- Stability Assays: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via UPLC-PDA .

Advanced: How can regioselectivity challenges in functionalizing the indanone core be overcome?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., boronic esters) to steer electrophilic aromatic substitution .

- Microwave-Assisted Synthesis: Enhance selectivity by reducing reaction times (e.g., 10 minutes at 150°C) .

- Steric Maps: Analyze substituent effects using Merck Molecular Force Field (MMFF) simulations .

Advanced: What methodologies improve reproducibility in multi-step syntheses of derivatives?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., solvent, catalyst loading) .

- Automated Platforms: Employ robotic liquid handlers (e.g., Chemspeed) for precise reagent dispensing .

- Open-Source Data Sharing: Publish raw NMR spectra and crystallographic .cif files in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.